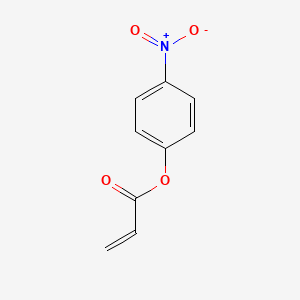

4-NITROPHENYL ACRYLATE

Description

Historical Context and Evolution of Research in Acrylate (B77674) Chemistry

The journey of acrylate chemistry began in the mid-19th century with the synthesis of acrylic acid and its derivatives. However, the practical potential of these compounds wasn't fully realized until the early 20th century. German chemist Otto Röhm's doctoral research in 1901 on acrylic ester polymers laid the groundwork for their commercialization. researchgate.net By the 1930s, polyacrylate resins were being produced on a commercial scale and became key components in acrylic paints. researchgate.net The first synthesis of an acrylic polymer was reported even earlier, in 1880 by G. W. A. Kahlbaum.

The field saw significant advancements throughout the 20th century, with the development of a wide range of acrylate monomers and polymers. These materials, known for their transparency, durability, and versatility, found applications in everything from coatings and adhesives to biomedical devices. ontosight.ai The evolution of polymerization techniques, including free-radical polymerization and more controlled methods, has further expanded the possibilities within acrylate chemistry. Research has also focused on modifying the properties of acrylate polymers by incorporating different functional groups, a strategy that has led to the development of materials with tailored characteristics.

Significance of the Acrylate Moiety in Synthetic and Materials Science Research

The acrylate moiety, the functional group derived from acrylic acid, is of paramount importance in synthetic and materials science research. Its defining feature is a vinyl group directly attached to a carbonyl carbon, making it highly susceptible to polymerization. ontosight.ai This reactivity allows for the formation of long polymer chains, the backbones of a vast array of materials.

Acrylate polymers are prized for their excellent weather resistance, high gloss, color retention, and durability. ontosight.ai The properties of these polymers can be finely tuned by copolymerizing different acrylate monomers. For instance, short-chain monomers tend to produce hard, brittle polymers, while long-chain monomers yield soft, flexible materials. This ability to tailor properties through copolymerization makes acrylates incredibly versatile building blocks for thousands of chemical compositions. ontosight.ai Consequently, they are integral to the formulation of architectural and industrial coatings, automotive finishes, and a wide variety of other applications. ontosight.ai

Role of the Nitrophenyl Substituent in Modulating Chemical Reactivity and Applicability

The incorporation of a 4-nitrophenyl group into the acrylate structure significantly influences the monomer's chemical reactivity and the properties of the resulting polymers. The nitro group is strongly electron-withdrawing, which has several important consequences. Firstly, it makes the adjacent ester group more susceptible to nucleophilic attack. This enhanced reactivity is a key feature of 4-nitrophenyl acrylate.

This electron-withdrawing nature also impacts the reactivity of the vinyl group in polymerization reactions. The Alfrey-Price Q-e scheme, a method for predicting monomer reactivity ratios in copolymerization, provides quantitative insight. For this compound (NPA), the Q value, which represents the reactivity of the vinyl group, and the e value, which reflects the polarity of the vinyl group, have been determined. In one study, the Q and e values for NPA were found to be 0.565 and 0.600, respectively. tandfonline.com These values indicate that this compound has a distinct reactivity profile that influences how it copolymerizes with other monomers.

The presence of the nitrophenyl group also imparts specific optical and thermal properties to the resulting polymers. ontosight.ai For example, polymers containing this compound have been shown to exhibit increased thermal stability. dergipark.org.tr This modulation of properties makes this compound a valuable monomer for creating specialized polymers with enhanced characteristics. ontosight.aidergipark.org.tr

Detailed Research Findings

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-nitrophenol (B140041) with acryloyl chloride. This reaction is generally carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction conditions, including the solvent and temperature, can be varied.

| Reactants | Solvent | Base | Temperature | Yield | Reference |

| 4-Nitrophenol, Acryloyl chloride | 2-Butanone | Triethylamine | 0°C to room temperature | 76% | tandfonline.com |

| 4-Nitrophenol, Acryloyl chloride | - | - | - | - | chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Copolymerization Studies of this compound

A significant area of academic research involving this compound is its use in copolymerization. By combining it with other monomers, researchers can create polymers with a wide range of properties. The reactivity ratios (r1 and r2) are crucial parameters that describe the tendency of each monomer to add to the growing polymer chain.

| Comonomer (M2) | Initiator | Solvent | Temperature | Copolymer Properties | Reference |

| Methyl Methacrylate (B99206) (MMA) | Benzoyl Peroxide (BPO) | 2-Butanone | 70°C | Random arrangement of monomers (r1r2 ≈ 0.93-0.96). Glass transition temperature (Tg) of the copolymer was found to be 104.4°C for a specific composition. | tandfonline.com |

| Butyl Methacrylate (BMA) | Benzoyl Peroxide (BPO) | 2-Butanone | 65°C | Reactivity ratios (r1 for NPMA, r2 for BMA) were determined. Thermal decomposition occurs in two stages. | niscpr.res.in |

| Styrene (STY) | Benzoyl Peroxide (BPO) | 2-Butanone | 65°C | Reactivity ratios were calculated, and thermal properties were studied. | colab.ws |

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-nitrophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRGGEQXKSZPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67391-52-0 | |

| Record name | Poly(4-nitrophenyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67391-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70175476 | |

| Record name | 2-Propenoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2123-85-5 | |

| Record name | 2-Propenoic acid, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC144290 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Nitrophenyl Acrylate and Its Derivatives

Direct Esterification and Acryloylation Pathways

The most straightforward approach to synthesizing 4-nitrophenyl acrylate (B77674) involves the direct reaction between a phenol (B47542) and an acyl chloride. This method is widely utilized for its efficiency and simplicity.

The primary and most common method for producing 4-nitrophenyl acrylate is through the direct esterification reaction between 4-nitrophenol (B140041) and acryloyl chloride. chemicalbook.com This reaction forms the ester linkage by eliminating hydrogen chloride as a byproduct. A similar principle is applied in the synthesis of related compounds, such as 4-nitrophenyl methacrylate (B99206), which is synthesized from 4-nitrophenol and methacryloyl chloride, demonstrating the versatility of this pathway for creating various acrylate and methacrylate esters. dergipark.org.tr

To improve reaction efficiency and neutralize the acidic byproduct (HCl), base catalysts are frequently employed in acryloylation reactions. The choice of base and reaction conditions can significantly impact the yield and purity of the final product. For instance, the synthesis of bis(3-(4-nitrophenyl)acrylamide) derivatives is carried out in a slightly basic medium using triethylamine (B128534) (Et3N). niscair.res.in The reaction proceeds by dissolving a primary diamine in tetrahydrofuran (B95107) (THF) with triethylamine, followed by the dropwise addition of trans-4-nitro cinnamoyl chloride, with the mixture stirred at 25°C for 18-24 hours. niscair.res.in

In other synthetic strategies, potassium carbonate (K2CO3) is used as the base in a biphasic system of CH2Cl2:H2O (1:1). researchgate.net This method has been shown to produce chiral acrylamides in yields greater than 90% after purification. researchgate.net

| Base Catalyst | Solvent/System | Temperature | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|

| Triethylamine (Et3N) | Tetrahydrofuran (THF) | 25°C | 18-24 hours | Not specified | niscair.res.in |

| Potassium Carbonate (K2CO3) | Biphasic (CH2Cl2:H2O) | Room Temperature | 2 hours | >90% | researchgate.net |

Functionalization Approaches for Related Cinnamate (B1238496) Structures

Alternative synthetic routes involve the modification of existing molecular scaffolds, such as cinnamates or nitrobenzenes, to introduce the desired functionality. These methods offer pathways to derivatives that may not be accessible through direct esterification.

An indirect method to arrive at a related structure involves the nitration of a precursor like methyl trans-cinnamate. The reaction of methyl trans-cinnamate with a nitrating agent results in the formation of both methyl 3-(2-nitrophenyl)acrylate and methyl 3-(4-nitrophenyl)acrylate. researchgate.net This reaction demonstrates regioselectivity, with the para-substituted product being heavily favored, yielding an ortho/para product ratio of 1:8. researchgate.net

Modern catalytic methods provide powerful tools for forming carbon-carbon bonds. Palladium(II)-catalyzed C-H bond activation has been successfully used for the direct olefination of aryl urea (B33335) derivatives with butyl acrylate. nih.gov This type of reaction, which can be applied to various nitrobenzene (B124822) derivatives, uses a directing group to achieve C-H bond activation and subsequent coupling with an alkene, such as an acrylate, to form the desired product in moderate to good yields under mild conditions. nih.gov

Synthesis of Structurally Diverse this compound Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a wide range of derivatives with varied functional properties. These derivatives are often created to explore applications in materials science and medicinal chemistry. Examples include polymeric materials and complex acrylamide (B121943) structures. For instance, Poly{(4-nitrophenyl)-3-[N-[2-(methacryloyloxy)ethyl]carbazolyl]]diazene} was synthesized via an azo coupling reaction in a two-phase water-dichloromethane system. acs.org Additionally, various bis(3-(4-nitrophenyl)acrylamide) derivatives have been synthesized by reacting trans-4-nitro cinnamoyl chloride with different diamines. niscair.res.in The design and synthesis of new series of acrylic acid and acrylate ester derivatives are also being explored for potential antiproliferative applications. nih.gov

| Derivative Type | Key Precursors | Synthetic Method | Reference |

|---|---|---|---|

| Polymeric Diazene Derivative | 4-nitrophenol, N-[2-(methacryloyloxy)ethyl]carbazole | Azo Coupling | acs.org |

| Bis(acrylamide) Derivatives | trans-4-nitro cinnamoyl chloride, Diamines | Base-catalyzed Acylation | niscair.res.in |

| Anticancer Acrylate Esters | Various substituted phenols and acrylic acids | Multi-step synthesis | nih.gov |

| Chiral Acrylamides | (R)-(-)-2-phenylglycinol, Acryloyl chlorides | Base-catalyzed Condensation | researchgate.net |

Alkyl 3-(4-Nitrophenyl)acrylate and Related Esters

A primary method for the synthesis of alkyl 3-(4-nitrophenyl)acrylates involves the nitration of a precursor cinnamate ester. For instance, methyl 3-(4-nitrophenyl)acrylate can be synthesized through the nitration of methyl trans-cinnamate. This reaction typically yields a mixture of the ortho and para isomers, with the para isomer being the major product.

One documented synthesis reports the reaction of methyl trans-cinnamate with a nitrating agent, resulting in methyl 3-(2-nitrophenyl)acrylate and methyl 3-(4-nitrophenyl)acrylate. The structural confirmation of these compounds is achieved through various spectroscopic methods, including ¹H-NMR, ¹³C-NMR, FTIR, and GC-MS.

Table 1: Synthesis of Methyl 3-(4-Nitrophenyl)acrylate via Nitration

| Precursor | Reagent | Products | Ortho/Para Ratio |

| Methyl trans-cinnamate | Nitrating Agent | Methyl 3-(2-nitrophenyl)acrylate & Methyl 3-(4-nitrophenyl)acrylate | 1:8 |

Synthesis of Formamido-Substituted 4-Nitrophenyl Acrylates

Detailed synthetic methodologies for formamido-substituted 4-nitrophenyl acrylates are not extensively documented in publicly available scientific literature. General methods for the formation of formamido groups on an aromatic ring or the synthesis of an acrylate from a formamido-substituted phenol could theoretically be applied, but specific examples pertaining to the this compound scaffold are not readily found.

Bis(4-Nitrophenyl)acrylamide Derivative Synthesis

The synthesis of bis(3-(4-nitrophenyl)acrylamide) derivatives has been successfully achieved in a slightly basic medium. journalpsij.com This method involves the reaction of a primary diamine derivative with trans-4-nitrocinnamoyl chloride in a 1:2 molar ratio. journalpsij.com

The general procedure is as follows: The primary diamine is dissolved in tetrahydrofuran (THF) along with triethylamine (Et₃N) to create a slightly basic environment. journalpsij.com A solution of trans-4-nitrocinnamoyl chloride in THF is then added dropwise to the reaction mixture with stirring. journalpsij.com The reaction is typically stirred at room temperature for 18-24 hours. journalpsij.com The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the resulting salt precipitate is filtered off, and the final product is precipitated from the filtrate by adding water. journalpsij.com The product is then filtered, washed, and recrystallized. journalpsij.com

Table 2: Characterization Data for a Synthesized Bis(3-(4-nitrophenyl)acrylamide) Derivative journalpsij.com

| Property | Data |

| Appearance | Bright yellow solid |

| Yield | 71% |

| Melting Point | 246.91°C |

| FT-IR (ATR) (cm⁻¹) | 3110 (N-H Amide), 1681 (C=O Amide I), 1603 (CONH Amide II), 1520-1343 (N=O) |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.43 (s, 2H, -NH), 8.31-8.29 (d, 1H, Ar-H), 8.25-8.23 (d, 1H, Ar-H), 7.72-7.68 (d, 1H, Ar-H), 6.77-6.73 (d, 1H, Ar-H), 8.25-8.23 and 7.72-7.68 (d, 2H, olefinic protons) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 167.35, 148.69, 139.32, 134.30, 131.24, 129.81, 129.68, 125.11, 124.25, 121.43, 119.31 |

| LC-MS/MS | 550.90 [M]⁺, calc. 550.53 |

Arylamino and Piperidinyl-Substituted this compound Synthesis

Arylamino Derivatives: A series of 2-(4-nitrophenyl)-3-methylthio-3-(substituted)arylamino acrylamides have been synthesized. The synthetic route involves the thiocarbomylation of 4-nitrophenylacetamide with various aryl isothiocyanates, followed by the subsequent methylation of the resulting enethiolate salts.

Piperidinyl Derivatives: While the direct synthesis of a piperidinyl-substituted this compound is not widely reported, a relevant synthesis for a structurally similar compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, has been described. This synthesis is a one-pot, three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine (B6355638). Although this example does not feature the 4-nitrophenyl group, it demonstrates a viable strategy for incorporating a piperidine moiety into an acrylate structure.

Methodologies for 4-Nitrophenyl Methacrylate Synthesis

The synthesis of 4-nitrophenyl methacrylate (NPMA) is accomplished through the reaction of 4-nitrophenol with methacryloyl chloride. nih.gov This straightforward esterification reaction provides the methacrylate monomer, which can then be characterized by spectroscopic techniques such as IR and ¹H NMR. nih.gov The resulting NPMA monomer is suitable for use in polymerization reactions to create homo- and copolymers. nih.gov

Reaction Mechanisms and Reactivity Profiles of 4 Nitrophenyl Acrylate

Mechanistic Investigations of Acrylate (B77674) Moiety Reactivity

The reactivity of 4-nitrophenyl acrylate is dictated by two primary functional groups: the carbon-carbon double bond of the acrylate moiety and the ester carbonyl group. The electronic properties of these groups are significantly influenced by the presence of the 4-nitrophenyl group, a potent electron-withdrawing system.

The acrylate moiety's C=C double bond can, in principle, undergo both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: In a typical electrophilic addition, the π electrons of the alkene act as a nucleophile, attacking an electrophilic species. However, the reactivity of the double bond in this compound toward electrophiles is substantially diminished. The electron-withdrawing nature of the ester group, compounded by the powerful nitro group on the phenyl ring, reduces the electron density of the C=C bond, making it a poor nucleophile. Consequently, reactions with electrophiles are generally unfavorable compared to electron-rich alkenes. For instance, studies on similar compounds like methyl (E)-4-nitrocinnamate show a lack of reactivity towards electrophilic bromine reagents, which readily react with electron-neutral or electron-rich analogs chemrxiv.org.

Nucleophilic Addition (Michael Addition): The electron-deficient nature of the acrylate double bond makes it highly susceptible to nucleophilic attack. This reaction, known as a Michael or conjugate addition, involves the addition of a nucleophile to the β-carbon of the acrylate system. The electron-withdrawing effect of the carbonyl group is transmitted through the double bond, polarizing it and rendering the β-carbon electrophilic. The 4-nitrophenyl group further enhances this effect, making this compound a strong Michael acceptor.

The general mechanism for nucleophilic addition is as follows:

A nucleophile attacks the electrophilic β-carbon of the acrylate double bond.

The π electrons from the double bond shift to form a resonance-stabilized enolate intermediate.

Protonation of the enolate at the α-carbon yields the final addition product.

The 4-nitrophenyl group is one of the strongest electron-withdrawing groups used in organic chemistry. Its influence on the reactivity of the acrylate moiety is profound and multifaceted:

Activation of the Carbonyl Group: The primary effect is the strong activation of the ester's carbonyl carbon toward nucleophilic acyl substitution. The nitro group withdraws electron density from the phenyl ring, which in turn withdraws density from the ester oxygen and the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it exceptionally electrophilic and prone to attack by nucleophiles.

Deactivation of the C=C Bond to Electrophiles: As previously mentioned, the electron-withdrawing effect extends to the C=C double bond, decreasing its electron density and rendering it unreactive toward most electrophiles chemrxiv.org.

Activation of the C=C Bond to Nucleophiles: The group enhances the electrophilicity of the β-carbon, promoting conjugate addition reactions. This makes this compound an effective substrate for Michael additions.

Stabilization of Leaving Group: In nucleophilic acyl substitution reactions, the 4-nitrophenoxide ion is an excellent leaving group due to the ability of the nitro group to stabilize the resulting negative charge through resonance. This thermodynamic favorability contributes to high reaction rates for processes like hydrolysis and aminolysis.

Hydrolytic Stability and Degradation Pathways of this compound

The primary degradation pathway for this compound in aqueous environments is the hydrolysis of the ester linkage. This reaction is highly sensitive to pH.

Mechanism of Hydrolysis: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, a hydroxide (B78521) ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the 4-nitrophenoxide ion as the leaving group to yield an acrylate carboxylate and 4-nitrophenoxide. Under neutral or acidic conditions, water acts as the nucleophile in a similar, but much slower, process.

pH-Dependence: The compound is highly stable under acidic conditions but hydrolyzes rapidly under basic (alkaline) conditions semanticscholar.org. The rate of hydrolysis increases significantly with pH due to the higher concentration of the more powerful hydroxide nucleophile. The release of the 4-nitrophenolate (B89219) ion, which is bright yellow, provides a convenient method for spectrophotometrically monitoring the rate of hydrolysis semanticscholar.orgresearchgate.netresearchgate.net. This property is often exploited in biochemical assays where enzymes catalyze the cleavage of the ester.

Stability of the Leaving Group: The stability of the 4-nitrophenoxide leaving group is a key factor in the lability of the ester bond. The negative charge on the phenoxide is delocalized and stabilized by the electron-withdrawing nitro group, making it an excellent leaving group and rendering the ester bond susceptible to cleavage.

Polymerization Science of 4 Nitrophenyl Acrylate

Homopolymerization Studies

The synthesis of polymers consisting solely of 4-Nitrophenyl Acrylate (B77674) repeating units has been explored through various methodologies, providing insight into the monomer's reactivity and the properties of the resulting homopolymer, poly(4-Nitrophenyl Acrylate).

Investigations into Free Radical Polymerization Techniques

Free radical polymerization has been a primary method for the synthesis of poly(this compound). Studies have demonstrated the successful homopolymerization of NPA in solvents such as methyl ethyl ketone and 2-butanone, utilizing initiators like benzoyl peroxide (BPO) Current time information in London, GB.kisti.re.kr. These polymerizations are typically conducted under controlled temperature conditions, for instance at 70°C, to ensure consistent reaction kinetics and polymer formation Current time information in London, GB.. The resulting homopolymer is characterized to confirm its structure and properties.

Exploration of Microwave-Assisted Polymerization Methodologies

A thorough review of available scientific literature indicates that specific studies on the microwave-assisted polymerization of this compound have not been reported. While microwave-assisted techniques have been investigated for other acrylic monomers to potentially enhance reaction rates and control polymer characteristics, dedicated research into this methodology for NPA is not present in the current body of published work.

Methodologies for Polymer Characterization and Molecular Weight Distribution Analysis

The characterization of poly(this compound) is crucial for understanding its structural integrity and physical properties. Spectroscopic methods are fundamental to this process. Infrared (IR) spectroscopy is employed to confirm the presence of characteristic functional groups within the polymer structure. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the polymer's chemical structure and tacticity Current time information in London, GB.kisti.re.kr.

While detailed data tables for the molecular weight distribution of poly(this compound) homopolymer are not extensively available in the cited literature, the general approach involves techniques like gel permeation chromatography (GPC). GPC is a standard method used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution in the polymer sample.

Copolymerization Behavior and Kinetic Analysis

The incorporation of this compound into polymer chains with other monomers allows for the tailoring of material properties. The study of its copolymerization behavior provides valuable data on its reactivity relative to other vinyl monomers.

Copolymerization with Diverse Vinyl Monomers (e.g., Methyl Methacrylate (B99206), Styrene)

Research has demonstrated the successful copolymerization of this compound with commercially significant vinyl monomers, including Methyl Methacrylate (MMA) and Styrene. These copolymerizations are also typically carried out via free radical mechanisms in suitable solvents like 2-butanone or methyl ethyl ketone, with initiators such as benzoyl peroxide Current time information in London, GB.kisti.re.kr. The composition of the resulting copolymers, i.e., the relative amounts of each monomer incorporated into the polymer chains, is a key parameter that is determined experimentally. This is often achieved through ¹H NMR spectroscopy by analyzing the integral ratios of characteristic proton signals from each monomer unit Current time information in London, GB..

Determination of Monomer Reactivity Ratios via Classical and Extended Methods (Fineman-Ross, Kelen-Tudos, Alfrey-Price Schemes)

Understanding the relative reactivities of monomers in a copolymerization system is quantified by the monomer reactivity ratios (r₁ and r₂). These ratios have been determined for the copolymerization of this compound (M₁) with both Methyl Methacrylate (M₂) and Styrene (M₂).

Classical linearization methods, such as the Fineman-Ross and Kelen-Tudos methods, have been applied to experimental data of monomer feed composition versus copolymer composition to calculate these reactivity ratios Current time information in London, GB.kisti.re.kr. These methods provide a graphical means to determine the r₁ and r₂ values. Additionally, the extended Kelen-Tudos method has been used for the NPA-MMA system to refine these values Current time information in London, GB..

The following tables present the determined monomer reactivity ratios for the copolymerization of this compound (NPA) with Methyl Methacrylate (MMA) and Styrene.

Table 1: Monomer Reactivity Ratios for the Copolymerization of this compound (M₁) and Methyl Methacrylate (M₂) at 70°C Current time information in London, GB.

| Method | r₁ (NPA) | r₂ (MMA) |

| Fineman-Ross | 0.110 | 1.110 |

| Kelen-Tudos | 0.113 | 1.114 |

| Extended Kelen-Tudos | 0.109 | 1.110 |

Table 2: Monomer Reactivity Ratios for the Copolymerization of this compound (M₁) and Styrene (M₂) kisti.re.kr

| Method | r₁ (NPA) | r₂ (Styrene) |

| Fineman-Ross | 0.16 | 0.40 |

| Kelen-Tudos | 0.16 | 0.41 |

From these reactivity ratios, the Alfrey-Price Q-e scheme can be utilized to provide semi-empirical parameters that describe the general reactivity (Q) and polarity (e) of the monomer. These parameters for this compound have been calculated based on its copolymerization with Methyl Methacrylate and Styrene Current time information in London, GB.kisti.re.kr.

Table 3: Alfrey-Price Q and e Values for this compound (NPA)

| Copolymerization System | Q value for NPA | e value for NPA |

| NPA-MMA Current time information in London, GB. | 0.73 | +1.14 |

| NPA-Styrene kisti.re.kr | 0.63 | +1.00 |

Controlled Radical Polymerization Techniques for this compound (e.g., ATRP, RAFT)

Controlled radical polymerization (CRP) methods are pivotal in synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures. Among these, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization have been successfully applied to acrylic monomers.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the controlled polymerization of a wide range of monomers, including acrylates and methacrylates. The mechanism involves a reversible halogen atom transfer between a dormant species (alkyl halide) and a transition metal complex (typically copper-based), which establishes a dynamic equilibrium between the dormant and active radical species. This process allows for the slow and simultaneous growth of polymer chains, leading to well-controlled polymers.

While specific studies on the ATRP of this compound are not extensively detailed in the provided search results, the successful ATRP of a closely related monomer, p-nitrophenyl methacrylate (NPMA), provides strong evidence for its applicability. In the synthesis of block copolymers of polystyrene and poly(p-nitrophenyl methacrylate) (PSt-b-PNPMA), a polystyrene macroinitiator (PSt-Br) was used to initiate the polymerization of NPMA. The polymerization exhibited a linear relationship between the natural logarithm of the initial to instantaneous monomer concentration versus time, indicating a constant concentration of propagating radicals. Furthermore, the number-average molecular weight (Mn) increased linearly with monomer conversion, and the resulting block copolymers possessed narrow molecular weight distributions (PDI = 1.26–1.38). acs.org These findings strongly suggest that ATRP is a suitable and effective method for the controlled polymerization of this compound, allowing for the synthesis of well-defined homopolymers and block copolymers.

Reversible Addition-Fragmenting chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP technique that can be used for a wide variety of monomers. It relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The propagating radical adds to the CTA, forming a dormant intermediate that can fragment to release a new radical, which can then reinitiate polymerization. This reversible process allows for the controlled growth of polymer chains.

The selection of an appropriate RAFT agent is crucial for the successful polymerization of a given monomer. For acrylates, dithiobenzoates and trithiocarbonates are often effective CTAs. While direct experimental data for the RAFT polymerization of this compound is not available in the provided search results, the general applicability of RAFT to acrylic monomers suggests that with the proper selection of a CTA and reaction conditions, a controlled polymerization of 4-NPA can be achieved.

| Technique | Key Components | Advantages for Acrylate Polymerization | Typical Polydispersity Index (PDI) |

| ATRP | Monomer, Initiator (Alkyl Halide), Catalyst (e.g., CuBr), Ligand (e.g., bipyridine) | Well-established for acrylates and methacrylates, good control over molecular weight and architecture. | 1.1 - 1.4 |

| RAFT | Monomer, Initiator (e.g., AIBN), RAFT Agent (CTA) | Tolerant to a wide range of functional groups, can be performed under various reaction conditions. | 1.1 - 1.3 |

Synthesis of Architecturally Controlled Polymeric Materials

The ability to control the polymerization of this compound opens up possibilities for creating complex and functional polymeric architectures, such as block copolymers and crosslinked networks.

Block Copolymer Synthesis and Morphological Characterization

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing a poly(this compound) (P4NPA) block is of particular interest as the reactive nitrophenyl ester groups can be subsequently modified to introduce different functionalities.

Synthesis via ATRP

As demonstrated with the analogous p-nitrophenyl methacrylate, ATRP is a highly effective method for synthesizing block copolymers. A common strategy involves the synthesis of a macroinitiator from a first monomer, which is then used to initiate the polymerization of the second monomer. For example, a polystyrene macroinitiator with a terminal bromine atom (PSt-Br) can be prepared via ATRP of styrene. This macroinitiator is then used to initiate the polymerization of this compound, resulting in the formation of a poly(styrene-b-4-nitrophenyl acrylate) (PSt-b-P4NPA) diblock copolymer. acs.org

The molecular weight of each block can be controlled by the monomer-to-initiator ratio and the conversion. Gel permeation chromatography (GPC) is a key technique for characterizing these block copolymers, confirming the increase in molecular weight after the polymerization of the second block and the maintenance of a narrow molecular weight distribution. acs.org

Morphological Characterization

Block copolymers can self-assemble into various ordered nanostructures, such as spheres, cylinders, lamellae, and gyroids, depending on the volume fraction of each block and the Flory-Huggins interaction parameter. While specific morphological studies on PSt-b-P4NPA are not detailed in the provided results, the characterization of similar block copolymers, such as those made of poly(n-butyl acrylate) and gradient poly(methyl methacrylate-co-N,N-dimethyl acrylamide), has been performed using techniques like Transmission Electron Microscopy (TEM) and Dynamic Mechanical Analysis (DMA). These analyses have revealed microphase-separated structures like lamellae. acs.orgresearchgate.net It is expected that block copolymers of this compound would also exhibit such self-assembly behavior, which can be investigated using these techniques.

| Block Copolymer System (by analogy) | Synthesis Method | Characterization Techniques | Observed Morphology |

| PSt-b-PNPMA | ATRP | GPC, NMR | Not specified |

| PBA-b-(PMMA-co-PDMA) | NMP | DSC, DMA, TEM | Lamellae |

Crosslinking Mechanisms and Network Formation in this compound Polymers

Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network. This significantly alters the physical and chemical properties of the polymer, leading to increased mechanical strength, thermal stability, and solvent resistance.

Conventional Crosslinking with Multifunctional Monomers

A common method for creating crosslinked networks is by copolymerizing the primary monomer with a small amount of a multifunctional monomer that acts as a crosslinking agent. For acrylate polymers, difunctional acrylates or methacrylates like ethylene glycol dimethacrylate or divinylbenzene are frequently used. researchgate.netpolysciences.com In the context of this compound, a crosslinked polymer can be synthesized by copolymerizing it with a crosslinker such as divinylbenzene via suspension polymerization. researchgate.net The resulting network will have the this compound units incorporated into the crosslinked structure, making the reactive ester groups accessible for further chemical modification.

Crosslinking via Chain Transfer to Polymer

For acrylate polymers, another important mechanism that can lead to network formation is chain transfer to the polymer backbone. This involves the abstraction of a hydrogen atom from the polymer chain by a propagating radical, creating a new radical site on the backbone. This new radical can then initiate the growth of a new polymer chain, leading to a branched structure and, at higher conversions, a crosslinked network. This process is a prominent reaction in acrylate polymerizations. engconfintl.org

The formation of crosslinked structures in polymers made from monofunctional acrylates can also occur through hydrogen atom transfer (HAT) between the monomer substituents and radicals. rsc.org While not specifically documented for this compound, the general principles of acrylate polymerization suggest that this could be a contributing factor to network formation, especially under certain reaction conditions.

The resulting polymer networks can be characterized by their swelling behavior in different solvents, which provides an indication of the crosslink density. The reactive nitrophenyl ester groups within the crosslinked network offer the potential for creating functional polymer gels and other advanced materials.

Applications of 4 Nitrophenyl Acrylate in Materials Science

Design and Synthesis of Functional Polymeric Materials

The incorporation of 4-NPA into polymer chains allows for the rational design and synthesis of functional materials with tailored properties. The presence of the nitrophenyl group can significantly influence the optical, electrical, and mechanical characteristics of the resulting polymers.

Polymers with Tailored Optical Properties, including Non-Linear Optics (NLO)

Polymers containing 4-nitrophenyl acrylate (B77674) have been investigated for their potential in optical and electro-optic devices due to their non-linear optical (NLO) properties. The nitro group acts as a strong electron-withdrawing group, which, in conjunction with the phenyl ring, creates a significant dipole moment. When these chromophores are incorporated into a polymer matrix and aligned, the material can exhibit a large second-order NLO response. This makes them suitable for applications such as second harmonic generation, optical switching, and signal processing.

Research has demonstrated that acrylic polymers, including polyacrylates and polyacrylamides, containing nitrophenyl groups can exhibit significant NLO responses in the presence of an electric or electromagnetic field. These materials are being explored for use in a variety of devices, including interferometers, optical amplifiers, and computational devices. The covalent attachment of the NLO chromophore to the polymer backbone, as is the case with 4-NPA, offers advantages over guest-host systems by preventing phase separation and improving the temporal stability of the NLO properties.

A study on a related polymer, Poly{(4-nitrophenyl)-[3-[N-[2-(methacryloyloxy)ethyl]- carbazolyl]]diazene}, demonstrated significant photoinduced birefringence and high diffraction efficiencies, highlighting the potential of nitrophenyl-containing polymers in holographic applications and the development of all-optical devices.

Table 1: Non-Linear Optical Properties of Nitrophenyl-Containing Polymers

| Polymer System | Key Optical Property | Potential Application |

|---|---|---|

| Poly(2-N-2-methyl-5-nitrophenylaminoethyl acrylate) | Non-linear optical response | Optical signal processing |

| Poly(N-2-methyl-4-nitrophenyl acrylamide) | Second harmonic generation | Electro-optic devices |

Development of Polymers with Specific Electrical Characteristics

The polar nature of the 4-nitrophenyl group also influences the electrical properties of polymers incorporating 4-NPA. While these polymers are generally electrical insulators, the presence of strong dipoles can affect their dielectric properties. The dielectric constant and dielectric loss of a material are crucial parameters for applications in capacitors, insulators, and electronic packaging.

Table 2: Dielectric Properties of a Related Acrylate Polymer

| Polymer | Relaxation Process | Temperature (°C at 10 Hz) | Activation Energy |

|---|---|---|---|

| Poly(4-(acryloxy)phenyl)(4-chlorophenyl)methanone) | β relaxation | -76 | Slight increase with temperature |

Engineering of Polymers with Modulated Mechanical Attributes

The incorporation of 4-nitrophenyl acrylate can also be used to engineer the mechanical properties of polymers. The rigid and bulky phenyl group in the side chain can increase the stiffness and glass transition temperature (Tg) of the resulting polymer compared to a more flexible aliphatic acrylate polymer. This can lead to materials with enhanced thermal stability and hardness.

Integration into Advanced Polymeric Systems

Beyond the synthesis of bulk functional polymers, this compound is a valuable component in the fabrication of more complex, structured polymeric systems.

Formation and Characterization of Polymeric Micellar Systems

Polymeric micelles are self-assembled nanostructures formed by amphiphilic block copolymers in a selective solvent. They typically consist of a hydrophobic core and a hydrophilic corona. This compound, being relatively hydrophobic, can be incorporated into the core-forming block of such copolymers.

The presence of the 4-nitrophenyl ester group can also impart reactivity to the micellar core. This allows for post-assembly modifications, such as cross-linking to enhance micelle stability or the attachment of other functional molecules. One study investigated the reactivity and coaggregation of p-nitrophenyl esters with polymer micelles at solid surfaces, demonstrating that these systems can promote the adhesion of lipophiles to various surfaces. This suggests that micelles containing 4-NPA could be designed for surface-active applications. The synthesis of block copolymers with a 4-NPA block allows for the creation of micelles with a reactive core, which can be further functionalized for applications in drug delivery, catalysis, and nanotechnology.

Table 3: Characteristics of Polymeric Micellar Systems

| Micelle Component | Core-forming Block (example) | Corona-forming Block (example) | Potential Functionality of 4-NPA |

|---|---|---|---|

| Amphiphilic Block Copolymer | Poly(this compound) | Poly(ethylene glycol) | Reactive core for cross-linking or conjugation |

Utilization in High-Internal-Phase Emulsions for Monolithic Material Fabrication

High-internal-phase emulsions (HIPEs) are concentrated emulsions where the volume fraction of the internal phase is greater than 74%. Polymerization of the continuous phase of a HIPE (a process known as polyHIPE) results in a highly porous, interconnected monolithic material. These materials have applications in areas such as separation, catalysis, and tissue engineering.

Acrylate monomers are commonly used in the formulation of the continuous phase of HIPEs due to their favorable polymerization kinetics. This compound can be incorporated as a comonomer in the oil phase of an oil-in-water HIPE. The rigid nature of the 4-nitrophenyl group can enhance the mechanical strength and thermal stability of the resulting polyHIPE monolith. Furthermore, the reactive ester group of 4-NPA within the porous structure can be used for post-fabrication modification, allowing for the covalent attachment of functional molecules to the internal surface of the monolith. This opens up possibilities for creating functional porous materials for applications such as solid-supported catalysis, affinity chromatography, and sensing. While specific examples of using 4-NPA in polyHIPEs are not extensively documented, the principles of polyHIPE synthesis and functionalization strongly support its potential as a valuable comonomer in these systems.

Table 4: Potential Effects of this compound in PolyHIPE Systems

| Property | Expected Influence of this compound | Rationale |

|---|---|---|

| Mechanical Strength | Increase | Incorporation of a rigid monomer into the polymer backbone. |

| Thermal Stability | Increase | Higher glass transition temperature of the polymer matrix. |

Development of Polymeric Reagents and Catalysts (e.g., for Olefin Metathesis Catalyst Removal)

Polymers derived from this compound, primarily poly(this compound), serve as highly reactive platforms for post-polymerization modification. This reactivity is central to their application in creating polymeric reagents designed to sequester and remove catalyst residues from reaction mixtures, a critical step in ensuring the purity of chemical products.

The principle behind this application lies in the facile reaction of the p-nitrophenyl ester side chains with nucleophiles. This allows for the covalent attachment of specific ligands or functional groups to the polymer backbone. These appended groups can be designed to have a high affinity for metal catalyst residues, such as ruthenium complexes commonly used in olefin metathesis.

Mechanism of Catalyst Sequestration:

Synthesis of the Polymeric Scaffold: this compound is polymerized, often with other monomers to tailor the polymer's solubility and mechanical properties.

Post-Polymerization Functionalization: The resulting poly(this compound) is treated with a nucleophilic scavenging agent. The nucleophile displaces the 4-nitrophenolate (B89219) leaving group and attaches to the polymer backbone.

Catalyst Removal: The functionalized polymer is introduced into the crude reaction mixture containing the target product and the catalyst residues. The scavenging groups on the polymer chelate or react with the metal catalyst.

Separation: Due to the macromolecular nature of the polymeric reagent, it, along with the sequestered catalyst, can be easily separated from the desired small-molecule product by precipitation and filtration, or by using size-exclusion chromatography.

While direct studies detailing the use of poly(this compound) for the removal of ruthenium catalysts from olefin metathesis are not extensively reported in publicly available literature, the underlying chemical principles are well-established in the broader context of functional polymers for catalyst scavenging. The high reactivity of the activated ester makes poly(this compound) an excellent candidate for such applications, offering a versatile platform for the development of custom catalyst removal agents.

Table 1: Comparison of Catalyst Removal Strategies

| Method | Scavenging Agent/Principle | Advantages | Disadvantages |

| Adsorption | Activated Carbon, Silica Gel | Simple, inexpensive | Can be non-selective, may require large quantities |

| Solvent Extraction | Use of immiscible solvents | Can be effective for certain catalysts | May require large volumes of solvents, potential for product loss |

| Polymeric Scavengers | Functionalized polymers (e.g., based on poly(this compound)) | High selectivity, easy separation of scavenger-catalyst adduct, potential for regeneration and reuse | Higher initial cost, may require specific functionalization for different catalysts |

Applications in Specialized Coatings and Adhesives Formulations

The reactivity of this compound also lends itself to the formulation of specialized coatings and adhesives. Its incorporation into polymer chains can introduce functionalities that enhance crosslinking, adhesion, and stimuli-responsive behavior.

In the realm of specialized coatings , polymers containing this compound units can be used to create surfaces that can be subsequently modified. For example, a coating containing poly(this compound) can be treated with a solution containing a desired functional molecule (e.g., a biomolecule, a sensor dye) that will covalently bind to the surface. This allows for the creation of functionalized surfaces with tailored properties. Furthermore, the 4-nitrophenyl group can impart specific optical or electronic properties to the coating. Copolymers of this compound can also be designed to be stimuli-responsive, where changes in environmental conditions such as pH can trigger a change in the coating's properties.

In adhesive formulations , this compound can be used as a functional monomer to enhance adhesion and cohesion. The polar nitro group can improve adhesion to various substrates through dipole-dipole interactions. More significantly, the activated ester group can participate in crosslinking reactions. When formulated with other monomers containing nucleophilic groups (e.g., hydroxyl or amine groups), the this compound units can form covalent crosslinks, leading to a stronger and more durable adhesive bond. This is particularly valuable in high-performance adhesives where thermal and chemical resistance are required. The ability to control the degree of crosslinking by varying the concentration of this compound allows for the fine-tuning of the adhesive's mechanical properties, from flexible to rigid.

Table 2: Potential Effects of this compound in Formulations

| Application | Property Enhanced | Mechanism |

| Coatings | Surface Functionalization | Post-coating reaction with nucleophiles to attach functional molecules. |

| Stimuli-Responsiveness | pH-sensitive hydrolysis of the ester group leading to changes in polymer solubility and conformation. | |

| Adhesives | Adhesion | Polarity of the nitro group enhances interaction with substrates. |

| Cohesive Strength | Activated ester group acts as a site for covalent crosslinking with other functional monomers. |

While specific commercial formulations extensively detailing the use of this compound are often proprietary, the principles of incorporating reactive functional monomers are a cornerstone of modern polymer materials design. The unique reactivity of this compound makes it a valuable tool for creating advanced materials with tailored properties for demanding applications.

Organic Synthesis Applications of 4 Nitrophenyl Acrylate As a Versatile Synthon

Intermediate in Complex Organic Molecule Construction

4-Nitrophenyl acrylate (B77674) (4-NPA) serves as a valuable and versatile synthon in the construction of complex organic molecules, primarily due to the electronic properties of its constituent parts. The molecule integrates an acrylate moiety, which is a reactive α,β-unsaturated carbonyl system, with a 4-nitrophenyl group that functions as an excellent leaving group. This combination makes 4-NPA an activated ester, facilitating a range of chemical transformations.

One of the primary applications of 4-NPA is in acylation reactions. The 4-nitrophenoxide ion is a stable leaving group, making the acyl carbon highly susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of more complex esters, amides, and other carbonyl derivatives. For instance, 4-nitrophenyl activated esters are considered superior synthons for the indirect radiofluorination of biomolecules. rsc.org They can be used to rapidly prepare ¹⁸F-labelled acylation synthons in a single step, which are then used to tag biomolecules like peptides and proteins. rsc.org This highlights the role of the 4-nitrophenyl group in activating the acrylate for subsequent conjugation reactions.

Furthermore, 4-nitrophenyl acrylate is employed as a monomer in the synthesis of functional polymers. Both homopolymerization of 4-NPA and its copolymerization with other monomers, such as methyl methacrylate (B99206) (MMA), have been successfully carried out using free radical polymerization. tandfonline.comtandfonline.com The resulting polymers contain reactive 4-nitrophenyl ester side chains. These activated ester groups can be subsequently modified through post-polymerization reactions, allowing for the attachment of various functional molecules, such as amines or alcohols, to the polymer backbone. This approach is a powerful tool for creating custom polymers with tailored properties for applications in materials science and biomedicine.

The synthesis of this compound itself is straightforward, typically involving the reaction of 4-nitrophenol (B140041) with acryloyl chloride or acrylic acid, making it a readily accessible building block for these complex syntheses. chemicalbook.com

Table 1: Synthesis Methods for this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Reference |

|---|---|---|---|

| 4-Nitrophenol | Acryloyl chloride | Potassium hydroxide (B78521) in water | chemicalbook.com |

Role in Heterocyclic Compound Synthesis Strategies

The acrylate functionality in this compound makes it a valuable component in cycloaddition reactions, a powerful class of reactions for the synthesis of heterocyclic compounds. nih.govcem.comosi.lv As an electron-deficient alkene, 4-NPA can act as a dienophile or a dipolarophile, reacting with various dienes and 1,3-dipoles to form six- and five-membered rings, respectively.

In Diels-Alder [4+2] cycloaddition reactions, 4-NPA can react with electron-rich dienes to construct substituted cyclohexene (B86901) rings. The resulting cyclic adducts contain the ester functionality, which can be further manipulated to introduce additional complexity. These reactions are crucial for building the core structures of many natural products and pharmaceutically active compounds. While specific examples detailing 4-NPA are sparse in readily available literature, its reactivity is analogous to other acrylates like methyl acrylate, which are widely used in such transformations. nih.gov

Similarly, in 1,3-dipolar cycloadditions, 4-NPA can serve as the dipolarophile, reacting with dipoles such as azides, nitrile oxides, or nitrones. nih.gov These reactions provide a direct route to five-membered heterocyclic rings like triazoles, isoxazoles, and pyrazolidines. The high regioselectivity and stereoselectivity often observed in these reactions make them particularly useful for constructing complex heterocyclic frameworks. For example, the reaction of an acrylate with an azoalkene can produce functionalized tetrahydropyridazine derivatives. nih.gov The presence of the 4-nitrophenyl ester in the cycloadduct offers a handle for subsequent chemical modifications.

Applications in Asymmetric Synthesis and Stereocontrol

The electron-deficient double bond of this compound is a key feature that allows it to participate in various asymmetric reactions, enabling the control of stereochemistry in the final products.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgresearchgate.net When applied to acrylates, this reaction leads to the formation of cinnamic acid derivatives. The use of chiral phosphine (B1218219) ligands in conjunction with a palladium catalyst can induce enantioselectivity, making the asymmetric Heck reaction a valuable tool in organic synthesis. semanticscholar.org

While specific studies focusing exclusively on this compound in asymmetric Heck reactions are not widely documented, the general principles apply. The reaction involves the coupling of an aryl or vinyl halide with 4-NPA in the presence of a palladium catalyst and a chiral ligand. The chiral ligand coordinates to the palladium center, creating a chiral environment that influences the insertion of the acrylate and subsequent β-hydride elimination steps, thereby favoring the formation of one enantiomer of the product over the other. The reaction conditions, including the choice of ligand, solvent, and base, are critical for achieving high yields and enantioselectivity. semanticscholar.orgchemrxiv.org

Table 2: Components of a Typical Asymmetric Heck Reaction

| Component | Function | Example |

|---|---|---|

| Alkene | Substrate | This compound |

| Aryl/Vinyl Halide | Coupling Partner | Iodobenzene, Vinyl triflate |

| Palladium Source | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Chiral Ligand | Induces Asymmetry | BINAP, Phosphinooxazolines (PHOX) |

| Base | Neutralizes HX byproduct | Triethylamine (B128534), Silver carbonate |

This compound is an excellent Michael acceptor, readily undergoing conjugate addition (or 1,4-addition) with a wide range of nucleophiles. wikipedia.org This reaction is one of the most fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of asymmetric synthesis, the addition of nucleophiles to 4-NPA can be controlled by chiral catalysts to produce enantiomerically enriched products. mdpi.com

The mechanism involves the attack of a nucleophile at the β-carbon of the acrylate, which is electrophilic due to conjugation with the carbonyl group. This forms a new bond and generates an enolate intermediate, which is subsequently protonated to give the final product. wikipedia.org

Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, and chiral metal complexes have been developed to catalyze asymmetric Michael additions with high efficiency and stereoselectivity. nih.govnih.gov These catalysts activate the Michael acceptor, the nucleophile, or both, through mechanisms like hydrogen bonding or iminium/enamine formation, thereby directing the nucleophilic attack to one face of the double bond. For example, chiral thiourea-based catalysts have been shown to be effective in promoting the enantioselective addition of nucleophiles to α,β-unsaturated systems. nih.govmdpi.com

Exploration of Organocatalytic and Click Chemistry Applications

The reactivity of this compound makes it a suitable substrate for modern catalytic strategies, including organocatalysis and reactions that fall under the umbrella of "click chemistry."

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. As mentioned previously, 4-NPA is an ideal substrate for organocatalytic asymmetric Michael additions. nih.govresearchgate.net Chiral primary or secondary amines can react with ketones to form enamines, which then act as nucleophiles in the conjugate addition to 4-NPA. mdpi.com Alternatively, bifunctional organocatalysts, such as chiral thioureas bearing a basic moiety, can simultaneously activate both the nucleophile (e.g., a nitroalkane) and the electrophile (4-NPA) through hydrogen bonding, leading to highly stereocontrolled transformations. msu.edu

The term "click chemistry" describes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. While the most prominent examples are the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, other reactions can fit the criteria. magtech.com.cnjcmarot.comnih.govnih.govresearchgate.net The Michael addition reaction, due to its efficiency, high atom economy, and often mild reaction conditions, is considered by many to be a type of click reaction. The application of organocatalysis to the Michael addition of various nucleophiles to this compound exemplifies a robust and "click-like" strategy for constructing complex molecules with high control over their three-dimensional structure. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Synthon, Monomer, Michael Acceptor |

| Methyl Methacrylate | Monomer |

| Acryloyl Chloride | Reagent |

| Acrylic Acid | Reagent |

| 4-Nitrophenol | Reagent |

| Iodobenzene | Reagent (Heck Reaction) |

| Vinyl triflate | Reagent (Heck Reaction) |

| Palladium Acetate (B1210297) (Pd(OAc)₂) | Catalyst |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Precursor |

| BINAP | Chiral Ligand |

| Phosphinooxazolines (PHOX) | Chiral Ligand |

| Triethylamine | Base |

| Silver Carbonate | Base |

Enzymatic and Biochemical Research Utilizing 4 Nitrophenyl Acrylate and Analogues

Function as a Model Substrate for Enzyme Kinetic Studies

4-Nitrophenyl esters, including 4-nitrophenyl acrylate (B77674) and more commonly, 4-nitrophenyl acetate (B1210297), serve as excellent model substrates for studying the kinetics of various hydrolytic enzymes, particularly esterases and proteases. cam.ac.uk The enzymatic hydrolysis of these substrates yields 4-nitrophenol (B140041), which, under alkaline conditions, ionizes to the intensely yellow 4-nitrophenolate (B89219) anion. semanticscholar.orgnih.gov This product has a strong absorbance at wavelengths around 400-413 nm, allowing researchers to follow the reaction progress in real-time using a spectrophotometer. cam.ac.uksemanticscholar.orgnih.gov

The reaction mechanism often involves a two-step process, particularly with serine proteases like α-chymotrypsin. cam.ac.uk First, a nucleophilic residue in the enzyme's active site (e.g., serine) attacks the carbonyl group of the ester, leading to the formation of an acyl-enzyme intermediate and the release of the first product, 4-nitrophenolate. cam.ac.uk This initial "burst" phase can be monitored using pre-steady-state kinetics with techniques like stopped-flow spectroscopy. cam.ac.ukresearchgate.net The second, slower step is the hydrolysis of the acyl-enzyme intermediate, which regenerates the free enzyme and releases the second product (e.g., acetate). cam.ac.uk

By measuring the rate of 4-nitrophenolate formation at various substrate concentrations, researchers can determine key Michaelis-Menten kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). researchgate.netresearchgate.net These parameters provide fundamental insights into the enzyme's catalytic efficiency and its affinity for the substrate. The simplicity and reliability of this system have made 4-nitrophenyl esters a standard choice for characterizing newly discovered enzymes and for investigating the mechanistic details of catalysis. cam.ac.uksemanticscholar.org

Development of Chromogenic Enzyme Substrates Based on 4-Nitrophenyl Esters

The principle of using 4-nitrophenyl esters as chromogenic substrates extends beyond basic kinetic studies to the broader development of enzyme assays for various applications. The straightforward correlation between color development and enzymatic activity makes these compounds ideal for routine activity measurements and high-throughput screening.

Spectrophotometric assays are among the most common methods for quantifying enzyme activity due to their simplicity, cost-effectiveness, and robust reproducibility. creative-enzymes.comthermofisher.com Assays using 4-nitrophenyl esters are a prime example of this technique. The enzymatic cleavage of the ester bond releases 4-nitrophenol. oup.comresearchgate.net In a buffered solution with a pH above the pKa of 4-nitrophenol (around 7.2), the product exists predominantly as the 4-nitrophenolate anion, which is bright yellow and can be quantified by measuring the increase in absorbance at approximately 405 nm. nih.gov

This direct relationship between product formation and a measurable change in absorbance allows for the continuous monitoring of the reaction rate. creative-enzymes.comthermofisher.com The rate of the reaction, and thus the enzyme's activity, is determined by calculating the initial velocity (V₀) from the linear portion of the absorbance versus time plot. dergipark.org.tr One unit of enzyme activity is often defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under specified conditions. researchgate.net

This method has been successfully applied to a wide range of enzymes, including lipases, esterases, and proteases, using various 4-nitrophenyl esters as substrates. researchgate.netdergipark.org.trnih.gov The high molar extinction coefficient of the 4-nitrophenolate anion provides excellent sensitivity, making the assay suitable for detecting even low levels of enzyme activity. nih.gov

| Parameter | Description |

| Substrate | 4-Nitrophenyl ester (e.g., 4-Nitrophenyl acrylate, 4-Nitrophenyl palmitate) |

| Enzyme | Hydrolase (e.g., Lipase (B570770), Esterase) |

| Product | 4-Nitrophenolate (chromogenic) |

| Detection Wavelength | ~405 nm |

| Principle | The rate of increase in absorbance at ~405 nm is directly proportional to the enzyme activity. |

| Key Advantage | Allows for simple, continuous, and sensitive real-time measurement of enzyme activity. nih.govcreative-enzymes.com |

A key area of enzymology is understanding an enzyme's substrate specificity—the range of substrates it can act upon. A panel of 4-nitrophenyl esters with varying acyl chain lengths (from acetate C2 to palmitate C16 and beyond) is a powerful tool for this purpose. dergipark.org.trnih.govnih.gov By measuring the activity of a single enzyme against this series of substrates, researchers can determine which acyl chain lengths are preferred, providing clues about the size and hydrophobic nature of the enzyme's active site. dergipark.org.trnih.govnih.gov

For example, studies on lipase from Thermomyces lanuginosus showed that the enzyme's activity was significantly affected by the hydrophobicity and aliphatic chain length of the 4-nitrophenyl ester substrate. dergipark.org.tr The enzyme exhibited the highest activity with the eight-carbon chain p-nitrophenyl octanoate (B1194180), while activity was very low with the longer-chain p-nitrophenyl palmitate. dergipark.org.tr Similarly, a suberinase from Streptomyces scabies was most active on p-nitrophenyl butyrate (B1204436) (C4) and p-nitrophenyl octanoate (C8). nih.gov An esterase from Pseudomonas sp. D01 also showed the highest catalytic activity towards the C4 derivative, p-nitrophenyl butyrate. nih.gov

These experiments demonstrate a direct correlation between the chemical structure of the substrate and the resulting enzyme activity. The data gathered can be used to classify enzymes and predict their physiological roles or their potential for specific industrial applications. nih.govresearchgate.net

| Substrate (Acyl Chain Length) | Vmax (U/mg protein) for Thermomyces lanuginosus Lipase dergipark.org.tr | Relative Activity (%) for Pseudomonas sp. D01 Esterase (EstD04) nih.gov |

| p-Nitrophenyl acetate (C2) | 0.42 | ~85% |

| p-Nitrophenyl butyrate (C4) | 0.95 | 100% |

| p-Nitrophenyl octanoate (C8) | 1.10 | ~50% |

| p-Nitrophenyl dodecanoate (B1226587) (C12) | 0.78 | <10% |

| p-Nitrophenyl palmitate (C16) | 0.18 | Not specified |

Studies on Enzyme Immobilization and Stability Using Acrylate-Based Polymers

Enzyme immobilization, the process of confining enzymes to a solid support, is a critical technology for industrial biocatalysis. propulsiontechjournal.commdpi.com It enhances enzyme stability, allows for easy separation from the reaction mixture, and enables reuse, thereby reducing costs. mdpi.comnih.gov Acrylate-based polymers, such as polyacrylamide and poly(methyl methacrylate), are widely used as support materials due to their versatile properties. mdpi.comnih.govgoogle.com

The immobilization process can be achieved through several methods, including physical adsorption, entrapment within a polymer matrix, or covalent attachment to the polymer support. propulsiontechjournal.commdpi.com Acrylate-based resins and hydrogels are particularly effective. For instance, macroporous, cross-linked acrylate-based polymer beads have been used to immobilize lipases and proteases by adsorption, resulting in preparations with high enzyme activity, excellent physical strength, and stability. google.com Polyacrylamide-based hydrogels are also frequently used for enzyme immobilization via entrapment. nih.govunirioja.es The porous, hydrophilic network of the hydrogel provides a suitable microenvironment for the enzyme to function while restricting its movement. nih.govunirioja.es

Studies on immobilized enzymes often use substrates like 4-nitrophenyl esters to assess the effectiveness of the immobilization technique. dtu.dk By comparing the activity and stability (e.g., thermal and pH stability) of the immobilized enzyme to its free counterpart, researchers can evaluate the performance of the polymer support. mdpi.comdtu.dkbmbreports.org The goal is to create a system where the enzyme retains a high percentage of its initial activity and shows enhanced stability over time and across multiple reaction cycles. bmbreports.orgresearchgate.net The interaction between the enzyme and the functional groups on the acrylate polymer surface can significantly influence the enzyme's conformation and, consequently, its activity and stability. dtu.dk

Computational Chemistry and Theoretical Investigations of 4 Nitrophenyl Acrylate

Electronic Structure and Molecular Orbital Theory

Molecular orbital theory is fundamental to understanding the chemical behavior of 4-nitrophenyl acrylate (B77674), describing how atomic orbitals combine to form molecular orbitals, which are then occupied by the molecule's electrons.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For 4-nitrophenyl acrylate, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. nanobioletters.com Theoretical calculations are validated by comparing the computed data, such as infrared spectra, with experimental results. researchgate.net

DFT calculations provide detailed information on bond lengths and angles. For instance, in a related compound, 4-nitrophenyl methacrylate (B99206), the molecule was found to consist of two approximately planar parts: the nitrophenyl ring and the rest of the non-hydrogen atoms, with a significant dihedral angle between them. nih.gov Similar structural parameters for this compound can be precisely calculated and analyzed.

Table 1: Example of DFT Optimized Geometric Parameters for a Related Nitroaromatic Compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (nitro group) | 1.48 | O-N-O |

| N-O (nitro group) | 1.23 | C-C-N |

| C=C (acrylate) | 1.34 | C-O-C (ester) |

| C=O (ester) | 1.21 | C-C=C |

Note: This table contains representative data from theoretical studies on related nitroaromatic molecules to illustrate typical DFT outputs.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com

For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nanobioletters.com A smaller energy gap suggests that the molecule is more reactive. In a study of the similar compound 4-nitrophenylisocyanate, the HOMO-LUMO energy gap was calculated to be 4.516 eV, indicating significant reactivity. nanobioletters.com The distribution of these orbitals across the molecule reveals which atoms are most involved in electron donation and acceptance. nanobioletters.com

Table 2: Frontier Molecular Orbital Energies for a Representative Nitroaromatic Compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Indicates electron-donating regions |

| LUMO | -3.0 | Indicates electron-accepting regions |

| Energy Gap (Eg) | 4.5 | Correlates with chemical reactivity and stability |

Note: The values are illustrative, based on DFT calculations for similar compounds like 4-nitrophenylisocyanate. nanobioletters.com

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for calculating the properties of molecules in their electronically excited states. rsc.orgchemrxiv.org This approach is used to predict the electronic absorption spectra (UV-Vis spectra) of this compound by calculating the energies of vertical excitations from the ground state to various excited states. nanobioletters.com

These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption wavelengths and intensities observed experimentally. rsc.org Analysis of the molecular orbitals involved in these transitions can characterize them, for example, as π → π* or n → π* transitions, providing a deeper understanding of the molecule's photophysical behavior. For 4-nitrophenylisocyanate, the theoretical UV-visible bandgap energy was calculated to be 3.59 eV. nanobioletters.com

Molecular Interactions and Dynamics Simulations

Computational simulations are essential for studying how this compound interacts with other molecules, including biological targets, and for understanding its behavior over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is widely used to investigate the potential interaction of small molecules like this compound with biological macromolecules, such as proteins or enzymes.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. mdpi.com The this compound molecule is then placed into the binding site of the protein, and an algorithm calculates the most stable binding poses and estimates the binding affinity (e.g., in kcal/mol). mdpi.com For example, studies on related acrylate derivatives have used docking to explore interactions with enzymes like α-glucosidase and acetylcholinesterase (AChE). mdpi.comniscair.res.in These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. niscair.res.in

Table 3: Example Molecular Docking Results for an Acrylate Derivative with a Biological Target

| Parameter | Value | Description |

|---|---|---|

| Binding Energy | -7.5 kcal/mol | Estimated affinity of the ligand for the protein's active site. |

| Interacting Residues | Arg552, Ala234 | Key amino acids in the active site forming bonds with the ligand. |

| H-Bonds | 2 | Number of hydrogen bonds formed between the ligand and protein. |

| Hydrophobic Interactions | 6 | Number of non-polar interactions contributing to binding stability. |

Note: This table is based on findings for 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate and is for illustrative purposes. mdpi.com

Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. chemrxiv.org For this compound, MD simulations can be used to assess the stability of its different conformations or to study the stability of its complex with a biological target, as identified through molecular docking. niscair.res.in

In these simulations, the motions of atoms are calculated over a specific period (e.g., 100 nanoseconds) by solving Newton's equations of motion. niscair.res.in This allows for the observation of how the molecule behaves in a simulated environment, such as in a solvent like water. niscair.res.in Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein-ligand complex. These simulations are also used to calculate binding free energies, offering a more accurate estimation of binding affinity than docking alone. niscair.res.in

Analysis of Intermolecular Charge Transfer Phenomena